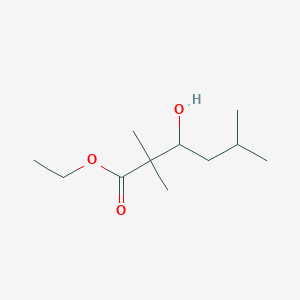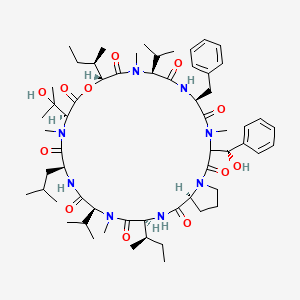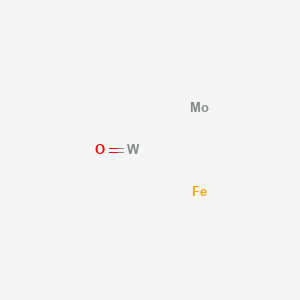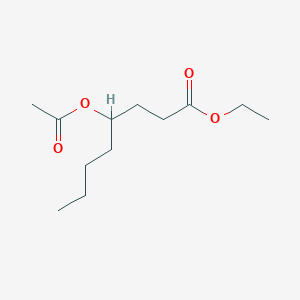
Ethyl 4-acetoxyoctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-acetoxyoctanoate is an organic compound with the molecular formula C₁₂H₂₂O₄. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the acetoxy group, which is further connected to an octanoate chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetoxyoctanoate typically involves the esterification of 4-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the product. The use of microreactors has also been explored to enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-acetoxyoctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 4-hydroxyoctanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 4-hydroxyoctanoic acid and ethanol.
Reduction: 4-hydroxyoctanol.
Substitution: Various substituted octanoates depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mécanisme D'action
The mechanism of action of ethyl 4-acetoxyoctanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release 4-hydroxyoctanoic acid, which may then participate in various metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activities and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl hexanoate: An ester with a similar structure but a shorter carbon chain.
Comparison: Ethyl 4-acetoxyoctanoate is unique due to its longer carbon chain and the presence of an acetoxy group, which imparts distinct chemical and physical properties. Compared to simpler esters like ethyl acetate, it has a higher molecular weight and boiling point, making it suitable for specific applications in industry and research .
Propriétés
Numéro CAS |
121312-01-4 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
ethyl 4-acetyloxyoctanoate |
InChI |
InChI=1S/C12H22O4/c1-4-6-7-11(16-10(3)13)8-9-12(14)15-5-2/h11H,4-9H2,1-3H3 |
Clé InChI |
YTHRNQINJGHRHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC(=O)OCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
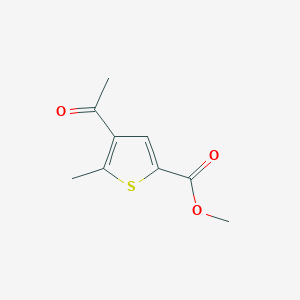
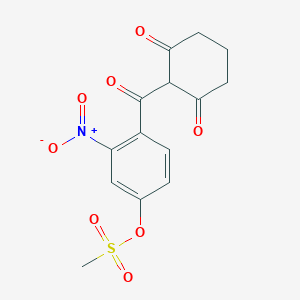
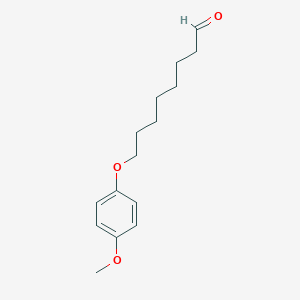
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
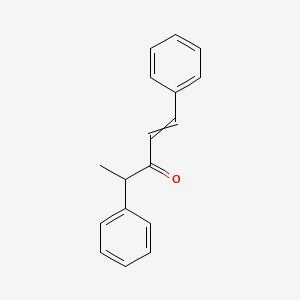
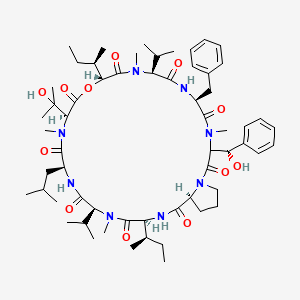
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
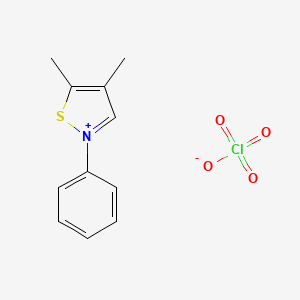
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
